10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroalkane with an azaspiro compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different oxygenated products, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride include:
- 6,6-Difluoro-2-azaspiro[4.5]decane hydrochloride
- 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
- 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane
Uniqueness
This compound is unique due to its specific structural features and chemical properties.
Propiedades
Fórmula molecular |
C9H16ClF2N |
---|---|
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
10,10-difluoro-6-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)6-3-7-12-8(9)4-1-2-5-8;/h12H,1-7H2;1H |
Clave InChI |
HJXVMSOBCDOKEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(CCCN2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.